3-Bromo-2-chloro-L-phenylalanine
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Overview
Description
3-Bromo-2-chloro-L-phenylalanine is an organic compound that belongs to the class of amino acids It features a bromine and chlorine-substituted phenyl ring attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-L-phenylalanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-chlorobenzaldehyde and glycine.
Formation of Schiff Base: The aldehyde group of 3-bromo-2-chlorobenzaldehyde reacts with the amino group of glycine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
3-Bromo-2-chloro-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-L-phenylalanine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid
- (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid
- (2S)-2-amino-3-(3-iodo-2-chlorophenyl)propanoic acid
Uniqueness
3-Bromo-2-chloro-L-phenylalanine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, compared to similar compounds with only one halogen substituent.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-bromo-2-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLUSRDTRABGCH-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)Cl)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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